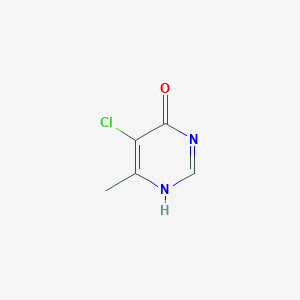
CID 12789
Overview
Description
CID 12789 is a useful research compound. Its molecular formula is C6H4N4O and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12789 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12789 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function in Cells
CID has been a valuable tool for studying various biological processes, especially in dissecting signal transductions. It provides control over protein function with precision and spatiotemporal resolution, useful in understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation
PROTAC-CID platforms have been developed for inducible gene regulation and editing. These systems allow fine-tuning of gene expression and multiplex biological signals with different logic gating operations. They are applicable for transient genome manipulation in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer for Reversible Control of Protein Localization
This novel inducer of protein dimerization can be rapidly activated and deactivated with light, useful for controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology with CID
CID has helped solve numerous problems in cell biology, such as the signaling paradox in lipid second messengers and small GTPases. Recent advances have improved specificity and introduced novel substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity of Barley
CID (carbon isotope discrimination) has been used as a selection criterion for improving water use efficiency (WUE) and productivity in barley under various conditions, showing a strong correlation between WUE and CID (Anyia et al., 2007).
Combined Immunodeficiency and Atopy in CARD11 Mutation
A study identified a mutation in CARD11, causing combined immunodeficiency (CID) and atopy. This finding has implications for understanding and treating conditions related to immune dysregulation (Dadi et al., 2017).
Methodological Challenges in Child and Adolescent Development Studies
Research categorization, such as CID (Consortium on Individual Development), highlights the need for matching research goals with appropriate designs and methods in developmental studies (Hamaker, Mulder, & van IJzendoorn, 2020).
Large-Format Charge-Injection Device Performance
A study reported the performance of a large-format Charge Injection Device (CID) imager, highlighting its broad spectral response and dynamic range, important for spectroscopy and scientific instrumentation (Zarnowski et al., 1993).
properties
IUPAC Name |
8H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUXWWWOUNMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12789 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7794551.png)
![1-Methyl-2-[3-(1-methylpyrrol-2-yl)phenyl]pyrrole](/img/structure/B7794558.png)











